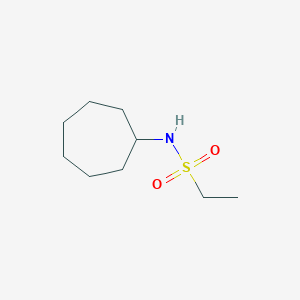![molecular formula C16H20N2O3 B5801640 N-ethyl-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]propanamide](/img/structure/B5801640.png)
N-ethyl-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives often involves strategic functionalization of the quinoline nucleus to introduce various substituents, enhancing the compound's chemical and biological properties. A practical approach for synthesizing rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, a related quinoline derivative, utilizes starting materials like 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester. This synthesis demonstrates the efficiency of introducing methoxy groups and the potential for large-scale production, relevant for similar quinoline compounds (Bänziger, Cercus, Stampfer, & Sunay, 2000).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including N-ethyl-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]propanamide, is characterized by the presence of a quinoline core, which significantly influences the compound's physical and chemical properties. X-ray diffraction studies of related compounds provide insight into the crystalline structure, revealing details such as bond lengths, angles, and the overall geometry that contribute to the compound's stability and reactivity (Bai et al., 2012).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including halogenation, alkylation, and cyclization, which are critical for diversifying their chemical and biological activities. For instance, the photochemical reactions of ethoxycarbonyl-substituted quinolines in different solvents result in various products, demonstrating the compound's reactivity under light-induced conditions (Ono & Hata, 1987).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis and formulation. The crystalline structure of ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate, for example, provides insights into the compound's solid-state characteristics, which are essential for understanding its behavior in different environments (Zhou et al., 2010).
Chemical Properties Analysis
The chemical properties of N-ethyl-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]propanamide, including its reactivity, stability, and interactions with other molecules, are influenced by its functional groups and molecular structure. Studies on related compounds highlight the importance of the quinoline moiety and substituents in determining the compound's chemical behavior and potential applications in synthesis and medicinal chemistry (Makino & Yoshioka, 1987).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-ethyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-4-15(19)18(5-2)10-12-8-11-9-13(21-3)6-7-14(11)17-16(12)20/h6-9H,4-5,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJFQDCZTHSJKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC)CC1=CC2=C(C=CC(=C2)OC)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide](/img/structure/B5801580.png)

![2,4-dichloro-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5801590.png)


![N-[2-(3-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-6-yl)phenyl]acetamide](/img/structure/B5801610.png)
![(4-methoxy-2,5-dimethylbenzyl)[3-(methylthio)phenyl]amine](/img/structure/B5801617.png)



![N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5801638.png)
